molecular formula C11H8BrN5 B601883 4,5-Didehydro-Brimonidin CAS No. 151110-15-5

4,5-Didehydro-Brimonidin

Katalognummer: B601883
CAS-Nummer: 151110-15-5
Molekulargewicht: 290.12
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ocular Applications

Glaucoma and Ocular Hypertension Treatment
Brimonidine, including its derivatives like 4,5-Didehydro Brimonidine, is widely recognized for its efficacy in lowering intraocular pressure (IOP). It acts by reducing aqueous humor production and increasing uveoscleral outflow. Clinical studies have demonstrated that brimonidine maintains its ocular hypotensive effects over extended treatment periods, making it a reliable option for patients with open-angle glaucoma and ocular hypertension .

Neuroprotective Effects
Research indicates that brimonidine may exert neuroprotective effects on retinal ganglion cells under stress conditions such as elevated IOP. In vitro studies have shown that it can protect neuronal cells from glutamate-induced cytotoxicity, suggesting a potential role in preventing secondary neuronal degeneration associated with glaucoma . Further investigations are warranted to fully elucidate these neuroprotective mechanisms.

Anti-Inflammatory Properties

Brimonidine has been shown to possess significant anti-inflammatory effects. In various in vivo models, it demonstrated the ability to inhibit edema and reduce inflammation. This property is particularly relevant in treating conditions characterized by excessive vascular response such as rosacea, where brimonidine has been clinically validated to improve facial redness by inducing vasoconstriction of superficial blood vessels .

Case Studies and Clinical Insights

Case Study: Accidental Intoxication in Children
One notable case involved a toddler who experienced transient encephalopathy due to accidental ingestion of brimonidine eye drops. The child's plasma concentration of brimonidine was significantly higher than that typically observed in adults following ocular administration. This incident highlighted the importance of careful dosing and monitoring when using brimonidine in pediatric populations .

Clinical Trials for Rosacea Treatment
In clinical trials focused on treating facial erythema associated with rosacea, brimonidine demonstrated a significant reduction in redness compared to placebo controls. Patients reported improved skin appearance within hours of application, indicating its rapid action as a topical treatment for inflammatory skin conditions .

Potential Risks and Considerations

Despite its therapeutic benefits, the use of brimonidine is not without risks. Adverse effects such as sedation, hypotension, and respiratory depression have been reported, particularly in young children . Therefore, careful consideration of patient demographics and monitoring during treatment is crucial.

Biochemische Analyse

Biochemical Properties

It is known that it is involved in the jasmonate signaling pathway, which plays a crucial role in the determination of flowering time .

Cellular Effects

The cellular effects of 4,5-Didehydro Brimonidine are not well-documented. Related compounds such as Brimonidine have been shown to have significant effects on cells. For example, Brimonidine has been shown to have hypnotic and analgesic effects after systemic administration . It also has been shown to reduce the development of form-deprivation myopia in animal models .

Molecular Mechanism

The molecular mechanism of 4,5-Didehydro Brimonidine is not well-documented. Brimonidine, a related compound, is an α2 adrenergic agonist. α2 agonists, through the activation of a G protein-coupled receptor, inhibit the activity of adenylate cyclase. This reduces cAMP and hence aqueous humor production by the ciliary body .

Temporal Effects in Laboratory Settings

A related compound, Brimonidine, has been shown to have a significant effect on the development of form-deprivation myopia in animal models over time .

Dosage Effects in Animal Models

A related compound, Brimonidine, has been shown to have a significant effect on the development of form-deprivation myopia in animal models at different dosages .

Metabolic Pathways

It is known that it is involved in the jasmonate signaling pathway .

Transport and Distribution

A related compound, Brimonidine, has been shown to be transported in retinal pigment epithelium (RPE) in bovine RPE-choroid explants and polarized ARPE-19 cells .

Subcellular Localization

Related compounds such as Brimonidine have been shown to have significant effects on cells, suggesting that they may have specific subcellular localizations .

Analyse Chemischer Reaktionen

Biologische Aktivität

4,5-Didehydro Brimonidine is a derivative of brimonidine, a highly selective alpha-2 adrenergic agonist primarily used in the treatment of glaucoma and ocular hypertension. This compound exhibits unique biological activities that warrant a detailed exploration of its pharmacological profile, mechanisms of action, therapeutic applications, and potential side effects.

  • Molecular Formula : C11H8BrN5
  • Molecular Weight : 290.12 g/mol

4,5-Didehydro Brimonidine functions mainly as an alpha-2 adrenergic receptor agonist. Its mechanism involves:

  • Vasoconstriction : By binding to alpha-2 receptors, it induces vasoconstriction in blood vessels, which is beneficial in reducing facial erythema associated with rosacea and lowering intraocular pressure (IOP) in glaucoma patients .
  • Neuroprotection : This compound has shown protective effects on neuronal cells, potentially mitigating secondary degeneration in conditions like glaucoma through enhanced survival mechanisms .

Efficacy in Ocular Conditions

Clinical studies have demonstrated the efficacy of brimonidine (and its derivatives) in managing IOP:

  • Intraocular Pressure Reduction : In a randomized clinical trial, brimonidine was shown to reduce mean IOP by approximately 23% within three hours post-administration .
  • Comparison with Other Treatments : Studies comparing brimonidine with dorzolamide indicated similar efficacy in lowering IOP, with brimonidine potentially offering better patient tolerance due to fewer side effects such as ocular stinging .

Anti-inflammatory Properties

Brimonidine exhibits anti-inflammatory effects in various models:

  • In Vivo Studies : In mouse models, it has been shown to reduce edema and inflammation .
  • Human Skin Models : Brimonidine demonstrated significant improvements in redness reduction for patients with moderate to severe rosacea within three hours post-application .

Pharmacokinetics

The pharmacokinetic profile of 4,5-Didehydro Brimonidine reveals several key characteristics:

ParameterValue
Peak Plasma Concentration (Cmax)46 ± 62 pg/mL
Area Under Curve (AUC)417 ± 264 pg·hr/mL
Time to Peak Concentration1 to 4 hours
Volume of DistributionNot established

Brimonidine is primarily metabolized in the liver and does not significantly accumulate in plasma upon repeated topical application .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of brimonidine formulations:

  • Brimonidine vs. Dorzolamide Study :
    • Objective : Compare the efficacy of brimonidine and dorzolamide.
    • Results : Both treatments effectively lowered IOP; however, brimonidine had a more favorable side effect profile concerning ocular discomfort .
  • Long-term Efficacy Study :
    • Objective : Evaluate the long-term effects of brimonidine on IOP.
    • Findings : Continued use showed sustained reductions in IOP over extended periods without significant adverse events .

Eigenschaften

IUPAC Name

5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXZFBTUCZEINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151110-15-5
Record name 4,5-Didehydro brimonidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151110155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-DIDEHYDRO BRIMONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ344QNP7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Didehydro Brimonidine
Reactant of Route 2
Reactant of Route 2
4,5-Didehydro Brimonidine
Reactant of Route 3
Reactant of Route 3
4,5-Didehydro Brimonidine
Reactant of Route 4
Reactant of Route 4
4,5-Didehydro Brimonidine
Reactant of Route 5
Reactant of Route 5
4,5-Didehydro Brimonidine
Reactant of Route 6
Reactant of Route 6
4,5-Didehydro Brimonidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.